molecular formula C25H19F2N3O3S B608347 KIN1408 CAS No. 1903800-11-2

KIN1408

Cat. No. B608347
CAS RN: 1903800-11-2
M. Wt: 479.5018
InChI Key: YSGBFDHVEQJPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KIN1408 is a small molecule that targets factors at or above the level of MAVS in the RLR signaling pathway . It drives IRF3 activation (IRF3 nuclear translocation ECmax = 5 μM in 20 h; Huh7 cells) without significant cytotoxicity . KIN1408 induces cellular transcription of innate immune genes in a MAVS- and IRF3-dependent manner and exhibits broad-spectrum anti-viral activity .


Molecular Structure Analysis

The molecular formula of KIN1408 is C25H19F2N3O3S . It has a molecular weight of 479.50 . The SMILES string representation is FC(F)OC1=CC=C(C(C2=C(O)C(N=CC=C3)=C3C=C2)N(C4=NC(C=C(OC)C=C5)=C5S4)[H])C=C1 .


Physical And Chemical Properties Analysis

KIN1408 is a solid substance . It is light yellow to yellow in color . It is soluble in DMSO at a concentration of 30 mg/mL .

Safety and Hazards

KIN1408 is classified as Aquatic Chronic 4 according to its hazard statements . The precautionary statements include P273 and P501 . It is stored at -20°C .

properties

IUPAC Name

7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBFDHVEQJPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[[4-(Difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol

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